molecular formula C14H13F3N2O3 B12438888 ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

Cat. No.: B12438888
M. Wt: 314.26 g/mol
InChI Key: LPHDYJJASDSALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a synthetic organic compound that features a trifluoromethoxy group, an imidazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethoxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethoxy anions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    Methyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate: Similar structure but with a methyl ester group instead of ethyl.

    5-Methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid: The ester group is replaced by a carboxylic acid group.

Uniqueness

The presence of the trifluoromethoxy group in this compound imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound in various applications, particularly in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H13F3N2O3/c1-3-21-13(20)11-8(2)18-12(19-11)9-5-4-6-10(7-9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

LPHDYJJASDSALO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)OC(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.